molecular formula C16H14Cl2O3 B14555182 3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 61887-19-2

3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B14555182
CAS No.: 61887-19-2
M. Wt: 325.2 g/mol
InChI Key: HHRCGTOTZFWYDV-UHFFFAOYSA-N
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Description

3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of chlorophenyl esters. This compound is characterized by the presence of two chlorophenyl groups and a propanoate ester linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the reaction of 3-chlorophenol with 4-chlorophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) to generate the phenoxy ion, which then reacts with the acid to form the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorophenyl carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.

Major Products

    Oxidation: Chlorophenyl carboxylic acids.

    Reduction: Chlorophenyl alcohols.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorophenyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its dual chlorophenyl groups and ester linkage, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

61887-19-2

Molecular Formula

C16H14Cl2O3

Molecular Weight

325.2 g/mol

IUPAC Name

(3-chlorophenyl) 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C16H14Cl2O3/c1-16(2,21-13-8-6-11(17)7-9-13)15(19)20-14-5-3-4-12(18)10-14/h3-10H,1-2H3

InChI Key

HHRCGTOTZFWYDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC1=CC(=CC=C1)Cl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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